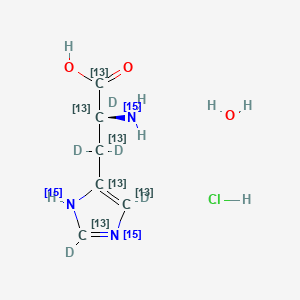
NS5A-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NS5A-IN-3 is a potent inhibitor of the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). This compound exhibits high efficacy against HCV genotype 1b and enhanced activity towards genotype 3a. It is known for its substantial metabolic stability and superior resistance barrier compared to other inhibitors like daclatasvir .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
NS5A-IN-3 is synthesized through a series of chemical reactions involving the functionalization of aryl dibromides using C–H activation. This method aims to reduce the formation of homodimeric side products and investigate the scope of different aryl dibromides that are tolerated under the reaction conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical engineering techniques to scale up the laboratory synthesis to industrial levels .
Analyse Des Réactions Chimiques
Types of Reactions
NS5A-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound. These intermediates are crucial for the stepwise synthesis and optimization of the final product .
Applications De Recherche Scientifique
NS5A-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving HCV inhibitors.
Biology: Studied for its role in inhibiting the replication of HCV and its interactions with viral proteins.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HCV infections.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical applications
Mécanisme D'action
NS5A-IN-3 exerts its effects by targeting the NS5A protein of HCV. This protein is essential for the viral life cycle, including RNA replication and virion assembly. This compound binds to the NS5A protein, disrupting its function and thereby inhibiting the replication of the virus. The exact mechanism involves the interaction with specific domains of the NS5A protein, leading to a reduction in HCV RNA levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Daclatasvir: Another NS5A inhibitor with a lower resistance barrier compared to NS5A-IN-3.
Pibrentasvir: A direct-acting antiviral agent targeting NS5A, used in combination with other drugs for HCV treatment.
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir for the treatment of HCV
Uniqueness of this compound
This compound stands out due to its high potency against multiple HCV genotypes, substantial metabolic stability, and superior resistance barrier. These characteristics make it a promising candidate for further development and clinical applications .
Propriétés
Formule moléculaire |
C44H44N6O8 |
|---|---|
Poids moléculaire |
784.9 g/mol |
Nom IUPAC |
methyl N-[(1R)-2-[(2S)-2-[[3-[2-[3-[[(2S)-1-[(2R)-2-(methoxycarbonylamino)-2-phenylacetyl]pyrrolidine-2-carbonyl]amino]phenyl]ethynyl]phenyl]carbamoyl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C44H44N6O8/c1-57-43(55)47-37(31-15-5-3-6-16-31)41(53)49-25-11-21-35(49)39(51)45-33-19-9-13-29(27-33)23-24-30-14-10-20-34(28-30)46-40(52)36-22-12-26-50(36)42(54)38(48-44(56)58-2)32-17-7-4-8-18-32/h3-10,13-20,27-28,35-38H,11-12,21-22,25-26H2,1-2H3,(H,45,51)(H,46,52)(H,47,55)(H,48,56)/t35-,36-,37+,38+/m0/s1 |
Clé InChI |
DLGIPJILEDVCCU-CDBYGCFJSA-N |
SMILES isomérique |
COC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=CC(=C3)C#CC4=CC(=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](C6=CC=CC=C6)NC(=O)OC |
SMILES canonique |
COC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C#CC4=CC(=CC=C4)NC(=O)C5CCCN5C(=O)C(C6=CC=CC=C6)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



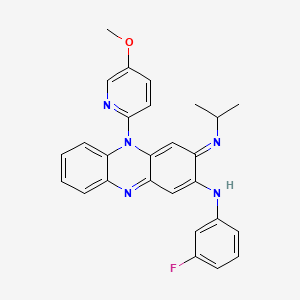

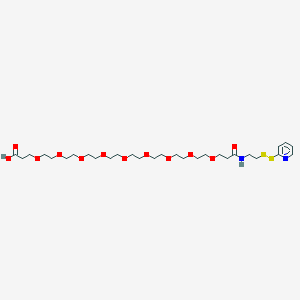
![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B15143663.png)
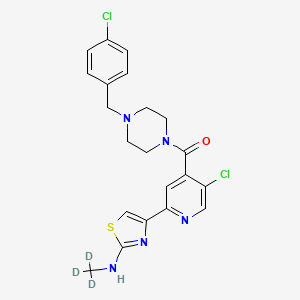

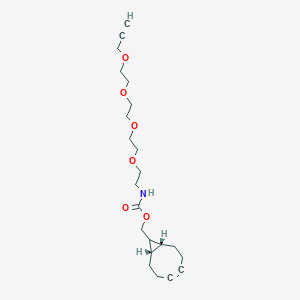

![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B15143721.png)
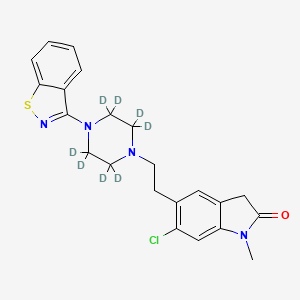

![trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate](/img/structure/B15143757.png)
